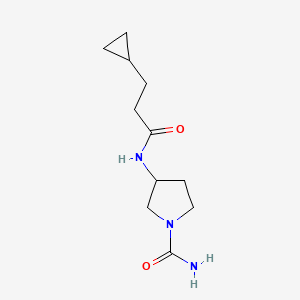![molecular formula C21H30N4O B7178508 (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178508.png)
(1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with an ethyl group at the 1-position and a methanone group linked to a piperazine ring, which is further substituted with a methylpiperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions The piperazine ring is then constructed and linked to the indole core via a methanone bridge
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole or piperazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: In chemistry, (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its potential as an anticancer or antimicrobial agent, and its overall bioactivity.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The indole ring system may facilitate binding to specific sites, while the piperazine and piperidine moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (1-Methylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
- (1-Ethylindol-3-yl)-[4-(1-ethylpiperidin-3-yl)piperazin-1-yl]methanone
- (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]methanone
Uniqueness: The uniqueness of (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(1-ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-3-23-16-19(18-8-4-5-9-20(18)23)21(26)25-13-11-24(12-14-25)17-7-6-10-22(2)15-17/h4-5,8-9,16-17H,3,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHXVFMHRQIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4CCCN(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-4,5-dimethyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B7178436.png)

![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7178444.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7178453.png)
![1-Benzofuran-3-yl-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7178456.png)
![2-[methyl(propan-2-yl)amino]-N-(1-phenylpiperidin-3-yl)acetamide](/img/structure/B7178474.png)
![3-N-methyl-3-N-[(1-methylpiperidin-3-yl)methyl]-1-N-phenylpiperidine-1,3-dicarboxamide](/img/structure/B7178489.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-3-(2-methylpropoxy)benzamide](/img/structure/B7178492.png)
![[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7178497.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7178504.png)
![2-(4-Methylphenoxy)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178505.png)
![(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178522.png)
![[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178532.png)
